L-826,266

Descripción general

Descripción

L-826266 es un compuesto orgánico sintético conocido por su función como antagonista selectivo y competitivo del subtipo de receptor de prostaglandina E2 EP3 . Este compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en el campo de la investigación cardiovascular y neurológica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de L-826266 implica múltiples pasos, comenzando con la preparación de intermedios clave. La ruta sintética principal incluye los siguientes pasos:

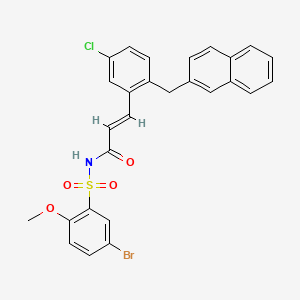

Formación de la estructura central: La síntesis comienza con la preparación de (E)-N-(5-bromo-2-metoxifenil)sulfonil-3-[5-cloro-2-(naftaleno-2-ilmetil)fenil]prop-2-enamida.

Condiciones de reacción: Las condiciones de reacción típicamente involucran el uso de disolventes como dimetilformamida (DMF) y dimetilsulfóxido (DMSO), con temperaturas cuidadosamente controladas para asegurar la formación del producto deseado.

Métodos de Producción Industrial

La producción industrial de L-826266 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El uso de reactivos de alta pureza y técnicas avanzadas de purificación, como la cromatografía, asegura la producción de L-826266 con una pureza de ≥98% .

Análisis De Reacciones Químicas

Tipos de Reacciones

L-826266 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en L-826266.

Sustitución: Las reacciones de sustitución, particularmente las que involucran átomos de halógeno, son comunes para este compuesto.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran L-826266 incluyen:

Agentes oxidantes: Como el peróxido de hidrógeno y el permanganato de potasio.

Agentes reductores: Incluyendo borohidruro de sodio e hidruro de aluminio y litio.

Agentes de sustitución: Como agentes halogenantes como el cloro y el bromo.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir varios derivados oxidados, mientras que las reacciones de sustitución pueden resultar en productos halogenados .

Aplicaciones Científicas De Investigación

Pain Management and Inflammation

L-826,266's antagonistic properties make it a valuable tool in research focused on pain and inflammation. Its ability to inhibit vasoconstriction induced by EP3 agonists such as sulprostone demonstrates its potential in managing conditions like arthritis and other inflammatory disorders . Experimental models have shown that this compound can effectively reduce inflammatory responses by modulating prostaglandin signaling pathways.

Pharmacological Studies

The compound is utilized in pharmacological studies to elucidate the dynamics of prostanoid receptors. Interaction studies indicate that this compound competes with natural ligands for receptor binding, providing insights into receptor kinetics and pharmacodynamics. These studies are essential for developing new therapeutic strategies targeting prostanoid pathways.

Neuropharmacology

Research has indicated that this compound may have applications in neuropharmacology, particularly concerning its effects on neurotransmitter release. Studies have shown that it inhibits norepinephrine and serotonin release in rat cortex, suggesting potential implications for treating convulsive disorders and other neurological conditions .

Comparative Analysis with Other Compounds

This compound shares structural similarities with other prostanoid receptor antagonists but is unique due to its specific targeting of the EP3 receptor. The following table summarizes its characteristics compared to other related compounds:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| L-798106 | EP3 Receptor Antagonist | Similar antagonistic effects | Higher potency compared to this compound |

| L-835819 | EP1 Receptor Antagonist | Targets a different prostanoid receptor | Distinct selectivity profile |

| SC-19220 | EP2 Receptor Antagonist | Antagonizes EP2 receptors | Different therapeutic implications |

This comparison highlights this compound's unique position in the landscape of prostanoid receptor antagonists due to its selective action and pharmacological properties.

Case Studies and Research Findings

Several studies have documented the effects of this compound in various experimental settings:

- In vitro Studies : In isolated human pulmonary arteries, this compound inhibited vasoconstriction induced by sulprostone in a concentration-dependent manner (EC50s = 0.45–24.5 µM), demonstrating its efficacy as an antagonist .

- Neurotransmitter Release : In rat cortex studies, this compound was shown to inhibit electrically evoked norepinephrine overflow without affecting basal tritium efflux at concentrations up to 2 µM . This suggests its potential utility in understanding neurotransmitter dynamics.

Mecanismo De Acción

L-826266 ejerce sus efectos uniéndose selectivamente y antagonizando el subtipo de receptor de prostaglandina E2 EP3. Este receptor está involucrado en varios procesos fisiológicos, incluyendo la vasoconstricción y la liberación de neurotransmisores . Al bloquear el receptor EP3, L-826266 inhibe las vías de señalización posteriores, lo que lleva a una reducción de la vasoconstricción y la modulación de la liberación de neurotransmisores .

Comparación Con Compuestos Similares

L-826266 es único debido a su antagonismo selectivo del receptor EP3. Los compuestos similares incluyen:

L-798,106: Similar a L-826266 pero carece de un grupo cloro.

Sulprostone: Un agonista del receptor EP3 utilizado en estudios comparativos para comprender los efectos antagonistas de L-826266.

L-826266 se destaca por su alta selectividad y potencia como antagonista del receptor EP3, lo que lo convierte en una herramienta valiosa en la investigación científica y posibles aplicaciones terapéuticas .

Actividad Biológica

L-826,266 is a compound recognized primarily for its role as a selective antagonist of the prostaglandin E2 receptor subtype EP3. This receptor is integral to various physiological processes, including inflammation and pain modulation. The compound's unique properties make it a subject of interest in pharmacological research, particularly concerning its therapeutic potential in inflammatory diseases and pain management.

- Chemical Structure : this compound contains an acyl-sulphonamide moiety, which enhances its lipophilicity and pharmacological characteristics.

- Molecular Weight : 244.3 g/mol

- CAS Number : 244101-03-9

Biological Activity

This compound exhibits significant biological activity as an EP3 receptor antagonist. Its binding affinity has been quantified with a Ki value of 0.8 nM for the EP3 receptor, indicating strong competitive antagonism. In contrast, its affinity for the EP4 receptor is lower (Ki = 715 nM), while it does not bind to EP1 or EP2 receptors at concentrations up to 5,000 nM .

The antagonistic action of this compound modulates various physiological responses associated with prostaglandin signaling. Specifically, it inhibits vasoconstriction induced by the EP3 agonist sulprostone in isolated human pulmonary arteries (EC50 values ranging from 0.45 to 24.5 µM) and affects neurotransmitter release in the rat cortex and vas deferens .

Comparative Analysis with Other Compounds

This compound can be compared with other prostanoid receptor antagonists to highlight its unique features:

| Compound | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| L-798106 | EP3 Receptor Antagonist | Similar antagonistic effects | Higher potency compared to this compound |

| L-835819 | EP1 Receptor Antagonist | Targets a different prostanoid | Distinct selectivity profile |

| SC-19220 | EP2 Receptor Antagonist | Antagonizes EP2 receptors | Different therapeutic implications |

This compound is particularly noted for its slower kinetics compared to other antagonists, which may present both advantages and challenges in therapeutic applications .

Case Studies and Research Findings

Research involving this compound has primarily focused on its pharmacodynamics and potential therapeutic applications. Here are some notable findings:

- Inflammation Models : In experimental models of inflammation, this compound has demonstrated effectiveness in reducing inflammatory responses by blocking EP3 signaling pathways. This is particularly relevant for conditions like arthritis where excessive prostaglandin signaling contributes to disease pathology.

- Pain Management : Studies indicate that this compound may offer therapeutic avenues for managing pain due to its ability to modulate pain pathways linked to prostaglandin signaling. Its selective antagonism can potentially lead to reduced side effects compared to non-selective NSAIDs.

- Vascular Effects : In isolated human pulmonary arteries, this compound effectively inhibited vasoconstriction induced by sulprostone, suggesting potential applications in treating pulmonary hypertension .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound across various clinical scenarios:

- Chronic Pain Conditions : Investigating its efficacy in chronic pain models could elucidate its role in long-term pain management strategies.

- Inflammatory Diseases : Continued exploration into its effects on inflammatory diseases may provide insights into novel treatment protocols that leverage its selective antagonistic properties.

- Pharmacokinetics Studies : Understanding the pharmacokinetic profile of this compound will be crucial for determining optimal dosing strategies and minimizing potential side effects.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols and characterization methods for L-826,266?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., coupling, cyclization) with rigorous purity assessment using HPLC (>95% purity threshold) and structural verification via , , and high-resolution mass spectrometry (HRMS). Yield optimization requires solvent selection, temperature gradients, and catalyst screening . Stability studies under varying pH, temperature, and light conditions should precede pharmacological testing to ensure compound integrity .

Q. Which analytical techniques are prioritized for determining the purity and structural integrity of this compound?

- Methodological Answer : Purity is quantified via reverse-phase HPLC with UV detection (λ = 254 nm), while structural integrity is confirmed through (Bruker Avance III HD 400 MHz) and HRMS (ESI-QTOF). For chiral purity, chiral HPLC or polarimetry is employed. X-ray crystallography may resolve stereochemical ambiguities .

Q. What initial pharmacological screening models are recommended for this compound?

- Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, receptor binding) using cell lines expressing target proteins (e.g., HEK293 for GPCRs). Dose-response curves (IC/EC) and selectivity indices against off-target receptors (e.g., 5-HT, adrenergic receptors) are critical. Use positive/negative controls (e.g., known agonists/antagonists) and triplicate replicates to minimize variability .

Q. How should researchers address stability concerns of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH guidelines): expose the compound to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS. For aqueous stability, use phosphate-buffered saline (PBS) at pH 7.4 and 3.0, monitoring hydrolysis/oxidation kinetics. Store lyophilized samples at -80°C with desiccants .

Q. What strategies validate the target specificity of this compound in complex biological systems?

- Methodological Answer : Use CRISPR/Cas9-mediated gene knockout or siRNA silencing of the target protein in cellular models. Compare dose-response profiles in wild-type vs. knockout systems. Off-target effects are assessed via proteome-wide affinity pulldown assays or thermal shift profiling .

Advanced Research Questions

Q. How can experimental design be optimized for in vivo studies of this compound to ensure translational relevance?

- Methodological Answer : Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to determine optimal dosing regimens. Use species-specific metabolic profiles (e.g., cytochrome P450 activity in mice vs. rats) and route of administration (oral vs. IV). Include biomarkers (e.g., plasma cytokine levels) for real-time efficacy monitoring. Power analysis ensures adequate sample size (α = 0.05, β = 0.2) .

Q. How can contradictions in pharmacological data (e.g., divergent IC values across studies) be systematically resolved?

- Methodological Answer : Cross-validate assay conditions: confirm buffer composition (e.g., Mg concentration for kinases), incubation time, and cell passage number. Perform meta-analysis of published data using standardized effect size metrics (e.g., Hedges’ g). Contradictions may arise from differences in protein isoforms or allosteric modulation—test hypotheses via mutagenesis or structural modeling .

Q. What advanced computational methods are suitable for modeling the target interaction dynamics of this compound?

- Methodological Answer : Combine molecular dynamics simulations (MD, 100 ns trajectories) with free-energy perturbation (FEP) to predict binding affinities. Use cryo-EM or X-ray crystallography to resolve ligand-bound structures. Machine learning (e.g., AlphaFold2) predicts off-target interactions by screening against structural databases like ChEMBL .

Q. How can multi-omics data (transcriptomics, proteomics) be integrated to elucidate the mechanistic pathways of this compound?

- Methodological Answer : Perform RNA-seq and LC-MS/MS proteomics on treated vs. control samples. Use pathway enrichment tools (DAVID, Metascape) and network analysis (Cytoscape) to identify hub genes/proteins. Validate key nodes via CRISPRa/i or chemical inhibitors. Multi-omics integration tools (e.g., mixOmics) quantify cross-modal associations .

Q. What experimental frameworks are recommended for elucidating the metabolic pathways of this compound?

- Methodological Answer : Use -radiolabeled this compound in hepatocyte incubation studies. Identify phase I/II metabolites via UPLC-QTOF-MS/MS. Compare metabolic profiles across species (human, rat, dog liver microsomes). Inhibitor cocktails (e.g., ketoconazole for CYP3A4) pinpoint enzymes involved. In silico tools (e.g., Meteor Nexus) predict metabolite structures .

Propiedades

IUPAC Name |

(E)-N-(5-bromo-2-methoxyphenyl)sulfonyl-3-[5-chloro-2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21BrClNO4S/c1-34-25-12-10-23(28)17-26(25)35(32,33)30-27(31)13-9-22-16-24(29)11-8-21(22)15-18-6-7-19-4-2-3-5-20(19)14-18/h2-14,16-17H,15H2,1H3,(H,30,31)/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXFUJYHEDGCLS-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)C=CC2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC(=O)/C=C/C2=C(C=CC(=C2)Cl)CC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21BrClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

570.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244101-03-9 | |

| Record name | L-826266 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0244101039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.